Ethyl 4-methylpiperidine-4-carboxylate

Vue d'ensemble

Description

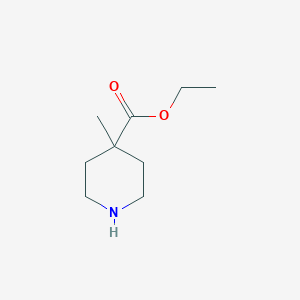

Ethyl 4-methylpiperidine-4-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpiperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Applications De Recherche Scientifique

Biological Activities

EMPC exhibits various biological activities, making it a candidate for further research in pharmacology. Some key findings include:

- Pharmacological Potential: Compounds similar to EMPC have demonstrated activity against various targets, including nitric oxide synthase, which is relevant in cardiovascular and neurological disorders .

- Drug Development: EMPC serves as an intermediate in the synthesis of drugs like argatroban, which is used for treating thrombosis. Its derivatives may also exhibit anticoagulant properties .

Medicinal Chemistry

EMPC is utilized in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced efficacy or reduced side effects.

Drug Synthesis

The compound is particularly valuable in synthesizing drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier. It has been explored for potential use in treating conditions such as anxiety and depression.

Interaction Studies

Research has focused on the pharmacokinetic properties of EMPC, investigating how it interacts with biological systems and its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding its therapeutic potential and safety.

Case Study 1: Anticoagulant Properties

A study investigated the anticoagulant effects of EMPC derivatives in vitro, demonstrating significant inhibition of thrombin activity. This finding suggests potential applications in developing new anticoagulant therapies .

Case Study 2: Neuropharmacology

Research into EMPC's effects on neurotransmitter systems revealed that it modulates norepinephrine levels, which could be beneficial for treating mood disorders . Further studies are needed to explore its full neuropharmacological profile.

Mécanisme D'action

The mechanism of action of ethyl 4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include enzymatic reactions that lead to the formation of biologically active compounds .

Comparaison Avec Des Composés Similaires

Ethyl 4-methylpiperidine-4-carboxylate can be compared with other similar compounds such as:

- Ethyl 1-methylpiperidine-4-carboxylate

- Ethyl N-Boc-4-methylpiperidine-4-carboxylate

- Ethyl 4-methylpiperidine-2-carboxylate

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

Ethyl 4-methylpiperidine-4-carboxylate is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

- Chemical Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 263.3354 g/mol

- Structure : The compound features a piperidine ring with a carboxylate group and an ethyl substituent, contributing to its biological activity.

Absorption and Distribution

This compound exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability (1.0)

- Blood-Brain Barrier Penetration : High probability (0.9577)

- P-glycoprotein Interaction : It acts as a substrate and shows moderate inhibition potential, indicating its ability to cross biological membranes effectively .

Biological Activity

The compound has been evaluated for various biological activities:

This compound appears to exert its biological effects through several mechanisms:

- Nitric Oxide Production : It may enhance the synthesis of nitric oxide (NO), a critical signaling molecule involved in inflammation and immune responses .

- Cytokine Modulation : The compound has been implicated in the modulation of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in the inflammatory response .

Study on Analgesic Activity

A study conducted on the analgesic properties of this compound revealed that at a dosage of 20 mg/kg, it exhibited significant pain relief comparable to established analgesics. The study utilized both behavioral assays and biochemical markers to assess pain response in animal models.

| Compound | Dose (mg/kg) | Analgesic Effect | Reference |

|---|---|---|---|

| This compound | 20 | Moderate | |

| Piroxicam | 20 | Strong | |

| Meloxicam | 20 | Strong |

Cytotoxicity Study

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

Propriétés

IUPAC Name |

ethyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSWDQLJWHKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598365 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103039-88-9 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.